2-Chloro-1-(2-methyloxolan-3-yl)ethanone
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Overview
Description
2-Chloro-1-(2-methyloxolan-3-yl)ethanone is a chemical compound with the molecular formula C7H11ClO2 and a molecular weight of 162.62 g/mol . It is also known by its IUPAC name, 2-chloro-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one . This compound is characterized by the presence of a chloro group and a methyloxolan ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone typically involves the reaction of 2-methyloxolan-3-ol with thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds via the formation of an intermediate chloro compound, which is then converted to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(2-methyloxolan-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, ethers, or thioethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the methyloxolan ring can be achieved using oxidizing agents like potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
Scientific Research Applications
2-Chloro-1-(2-methyloxolan-3-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
2-Chloro-1-(2-methyloxolan-3-yl)ethanone can be compared with similar compounds such as:
2-Chloro-1-(2-methyltetrahydrofuran-3-yl)ethanone: Similar in structure but may differ in reactivity and applications.
2-Chloro-1-(2-methylfuran-3-yl)ethanone: Contains a furan ring instead of an oxolan ring, leading to different chemical properties and uses.
2-Chloro-1-(2-methylpyran-3-yl)ethanone:
The uniqueness of this compound lies in its specific ring structure and the presence of the chloro group, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-chloro-1-(2-methyloxolan-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-5-6(2-3-10-5)7(9)4-8/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHJFJNRLRRQRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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